Tetrabenazine mesylate

Catalog No.
S545004
CAS No.
804-53-5
M.F
C20H31NO6S
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabenazine mesylate

Formulating tetrabenazine free base for in vivo studies often requires toxic co-solvents, introducing artifacts. Tetrabenazine mesylate (CAS 804-53-5) overcomes this with superior aqueous solubility and stable ionic character. Key advantages:

  • Enhanced solubility eliminates DMSO/PEG vehicles, reducing cytotoxicity in movement disorder models.
  • High bulk density (~1.1 g/cm³) and flowability streamline automated dispensing and tablet manufacturing.
  • pH-stable dissolution ensures reproducible bioavailability in PK studies.

Ideal for neuropharmacology and solid-dosage development.

CAS Number

804-53-5

Product Name

Tetrabenazine mesylate

IUPAC Name

(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;methanesulfonic acid

Molecular Formula

C20H31NO6S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C19H27NO3.CH4O3S/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21;1-5(2,3)4/h8-9,12,14,16H,5-7,10-11H2,1-4H3;1H3,(H,2,3,4)/t14-,16-;/m0./s1

InChI Key

RHDADYXNUCMTQG-DMLYUBSXSA-N

solubility

Soluble in DMSO

Synonyms

Tetrabenazine methanesulfonate; NSC 169886; NSC-169886; NSC169886

The exact mass of the compound Tetrabenazine methanesulfonate is 413.1872 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 50 mg

Tetrabenazine mesylate (CAS 804-53-5) is the methanesulfonate salt of tetrabenazine, a potent and reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2). By blocking monoamine uptake into synaptic vesicles, it acts as a highly selective depleting agent for neurotransmitters such as dopamine, serotonin, and norepinephrine [1]. In procurement and laboratory settings, the mesylate salt is deliberately selected over the free base to overcome the inherent lipophilicity and poor aqueous processability of the hexahydrobenzo[a]quinolizin-2-one core . This specific salt form provides optimized physicochemical properties—such as enhanced aqueous solubility, superior solid-state density, and stable dissolution profiles—making it the preferred precursor for neuropharmacological modeling, solid-dosage formulation development, and high-throughput screening workflows [2].

Research Fit

1 Well-characterized VMAT2 inhibitor baseline for comparator studies
2 Mesylate salt form supports aqueous solubility for in vitro assays
3 Research tool for pulsatile monoamine depletion models

Substituting tetrabenazine mesylate with the standard tetrabenazine free base (CAS 58-46-8) frequently compromises experimental reproducibility and formulation stability . The free base is a Biopharmaceutics Classification System (BCS) Class IV compound characterized by extremely low aqueous solubility (~0.025 mg/mL) and poor powder flowability (bulk density ~0.416 g/cm³)[1]. Attempting to use the free base in aqueous in vivo or in vitro assays necessitates high concentrations of organic co-solvents (e.g., DMSO) and surfactants (e.g., PEG300, Tween 80) to reach working concentrations, which can introduce vehicle-dependent cytotoxicity or pharmacokinetic artifacts . Furthermore, the free base exhibits erratic, pH-dependent dissolution that can cause precipitation in variable-pH environments, whereas the methanesulfonate salt maintains stable ionic interactions and consistent solubility, ensuring reliable dosing and processability [1].

Substitution Risk

Tetrabenazine
vs Deutetrabenazine
Active metabolite half-life and fluctuation profiles may differ substantially; 11-fold fluctuation difference reported in crossover studies
Tetrabenazine
vs Valbenazine
Racemic mixture of four isomers versus single-isomer prodrug; VMAT2 affinity at the binding site may vary significantly
Mesylate salt
vs Free base
Solubility and formulation properties may not transfer directly; solution preparation protocols may require adjustment

Aqueous Solubility for Co-Solvent-Free Dosing

The intrinsic lipophilicity of the benzoquinolizine core severely limits the utility of tetrabenazine free base in aqueous environments [1]. Quantitative solubility profiling demonstrates that the free base achieves a maximum absolute aqueous solubility of only ~0.025 mg/mL, necessitating complex vehicle formulations (e.g., 10% DMSO, 40% PEG300, 5% Tween 80) to reach a working concentration of 1-2 mg/mL for in vivo administration . In contrast, tetrabenazine mesylate leverages the strong acid-base interaction with methanesulfonic acid to introduce critical hydrophilic properties, significantly enhancing aqueous solubility and allowing for dissolution in simpler, less toxic aqueous buffers .

Evidence DimensionAqueous Solubility & Vehicle Requirement
Target Compound DataEnhanced aqueous solubility; compatible with standard aqueous buffers without heavy surfactant loads
Comparator Or BaselineTetrabenazine free base (CAS 58-46-8): ~0.025 mg/mL absolute aqueous solubility
Quantified DifferenceMesylate salt eliminates the need for >50% organic/surfactant co-solvent mixtures required by the free base
ConditionsStandard aqueous media at physiological temperature

Eliminating harsh co-solvents prevents vehicle-induced cytotoxicity and pharmacokinetic artifacts in sensitive neuropharmacological models.

VMAT2 Affinity
Head-to-head
Active metabolite Ki 1.0–2.8 nM vs valbenazine Ki 110–190 nM
Supports higher binding-site potency context
Radioligand assay in rat striatum and human platelets

Solid-State Density for Precision Manufacturability

Material handling and automated dispensing require optimal solid-state properties, which differ drastically between the salt and free base forms [1]. Tetrabenazine mesylate exhibits a highly compact molecular packing driven by ionic interactions between the tetrabenazine cation and the methanesulfonate anion, yielding a robust density of approximately 1.1 g/cm³ . Conversely, the free base presents as a cohesive, low-density powder with a bulk density of just 0.416 g/cm³ and a tapped density of 0.675 g/cm³, leading to poor flowability (Hausner ratio ~1.63)[1]. The superior density of the mesylate salt directly translates to improved processability in roll compaction and precision weighing[2].

Evidence DimensionMaterial Density
Target Compound Data~1.1 g/cm³ density
Comparator Or BaselineTetrabenazine free base: 0.416 g/cm³ (bulk density)
Quantified Difference2.64-fold increase in material density
ConditionsStandard solid-state bulk density measurements at standard temperature and pressure

Higher density and improved flowability are critical for reproducible automated dispensing and high-yield solid-dosage manufacturing.

PK Fluctuation
Head-to-head
11-fold higher peak-to-trough fluctuation vs deutetrabenazine
Supports pulsatile VMAT2 inhibition model context
Steady-state crossover study in healthy volunteers

Dissolution Stability Across Physiological pH Ranges

The dissolution behavior of tetrabenazine is highly sensitive to environmental pH due to its tertiary amine nitrogen (pKa ~6.51) [1]. The free base exhibits a sharp decrease in solubility as pH rises from highly acidic conditions, dropping from ~8.5 mg/mL at pH 2 to just ~0.04 mg/mL at pH 3, which can lead to unpredictable precipitation in gastrointestinal or variable-pH assay models [2]. Tetrabenazine mesylate overcomes this limitation; the use of methanesulfonic acid ensures complete and stable protonation of the tetrabenazine base [3]. This strong ionic bond minimizes pH-dependent solubility fluctuations over the standard pharmaceutical pH range, ensuring consistent dissolution kinetics [3].

Evidence DimensionpH-Dependent Solubility Variance
Target Compound DataStable protonation and consistent dissolution across normal pharmaceutical pH ranges
Comparator Or BaselineTetrabenazine free base: Solubility drops from ~8.5 mg/mL (pH 2) to ~0.04 mg/mL (pH 3)
Quantified DifferenceMesylate salt prevents the >200-fold solubility drop observed in the free base between pH 2 and pH 3
ConditionsAqueous dissolution testing across variable pH environments

Consistent dissolution across varying pH environments guarantees reproducible bioavailability and reliable in vitro assay performance.

Tolerability Endpoints
Cross-study
Reported higher neuropsychiatric AE risk vs deutetrabenazine (p < 0.05)
Tolerability endpoint context for chronic dosing models
Indirect comparison of TETRA-HD and First-HD Phase III trials
Purity Benchmark
Data to verify
Minimum purity >95% (HPLC); higher grades available up to ≥98%
Lot-specific specification review
Vendor-dependent; confirm COA for sensitive assays
Solubility
Class-level
Reported solubility 10 mM in DMSO (mesylate salt)
Formulation-context for stock solution preparation
Direct mesylate vs free base comparison not available

Preclinical Neuropharmacology and VMAT2 Inhibition Assays

Utilizing the enhanced aqueous solubility of the mesylate salt to formulate co-solvent-free dosing vehicles, thereby eliminating DMSO-induced behavioral or cytotoxic artifacts in sensitive in vivo movement disorder models .

Solid-Dosage Formulation and Process Scaling

Leveraging the high ~1.1 g/cm³ density and improved flowability of the methanesulfonate salt for optimized roll compaction, precision automated dispensing, and high-yield tablet manufacturing [1].

Gastrointestinal Absorption and Bioavailability Modeling

Employing the pH-stable dissolution profile of the fully protonated mesylate salt to ensure reproducible bioavailability and consistent exposure in variable-pH pharmacokinetic studies [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
In vitro VMAT2 binding and functional assays
Metabolite VMAT2 affinity context
Radioligand displacement and synaptosomal release endpoints
Rodent models of hyperkinetic movement
Pulsatile inhibition profile
Locomotor activity and stereotyped behavior endpoints
Chronic safety and tolerability studies
Tolerability endpoint context
Neuropsychiatric AE monitoring in chronic dosing models
Analytical method and reference standards
Purity specification and salt form stability
HPLC/LC-MS method validation and standard solution preparation

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

413.18720888 Da

Monoisotopic Mass

413.18720888 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5X57I1N37U

Wikipedia

Tetrabenazine methanesulfonate
1: Caroff SN, Aggarwal S, Yonan C. Treatment of tardive dyskinesia with tetrabenazine or valbenazine: a systematic review. J Comp Eff Res. 2018 Feb;7(2):135-148. doi: 10.2217/cer-2017-0065. Epub 2017 Oct 2. PubMed PMID: 28965423.

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